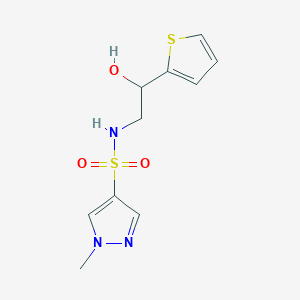
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a thiophene ring, another type of aromatic compound that contains sulfur .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis
Thiophene compounds are known to undergo various types of reactions, including electrophilic substitution, nucleophilic substitution, and radical substitution . The specific reactions that this compound would undergo would depend on its exact structure and the conditions it’s exposed to.Aplicaciones Científicas De Investigación
Thiophene Substitution Chemistry
- Field : Organic Chemistry
- Application Summary : Thiophene compounds are known for their electrophilic, nucleophilic, and radical reactions leading to substitution on a thiophene ring . These reactions are well-investigated methods with suitable reagents and catalysts known, and the regioselectivity of substitution reactions can be predicted .
- Methods and Procedures : The methods involve various types of reactions including electrophilic, nucleophilic, and radical substitutions . The reactions require different reagents and reaction conditions .
- Results and Outcomes : The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones . For example, cheaper and environmentally friendly but still effective and selective reaction procedures are required .
Synthesis and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- Field : Bioorganic Chemistry
- Application Summary : A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized and evaluated for its biological activity .
- Methods and Procedures : The compound was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . It was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .
- Results and Outcomes : The compound exhibited moderate antioxidant activity and significant activity against certain bacterial strains and yeasts .
Synthesis of tert-butyl N-[2-hydroxy-2-(thiophen-2-yl)ethyl]carbamate
- Field : Organic Chemistry
- Application Summary : This compound is a derivative of the compound you mentioned and is used in various chemical reactions .
- Methods and Procedures : The compound is synthesized through various chemical reactions .
- Results and Outcomes : The compound is used in various chemical reactions and has potential applications in different fields .
Synthesis of tert-butyl N-[2-hydroxy-2-(thiophen-2-yl)ethyl]carbamate
- Field : Organic Chemistry
- Application Summary : This compound is a derivative of the compound you mentioned and is used in various chemical reactions .
- Methods and Procedures : The compound is synthesized through various chemical reactions .
- Results and Outcomes : The compound is used in various chemical reactions and has potential applications in different fields .
Propiedades
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S2/c1-13-7-8(5-11-13)18(15,16)12-6-9(14)10-3-2-4-17-10/h2-5,7,9,12,14H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTHRNWCBVVWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

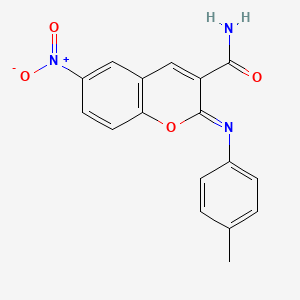
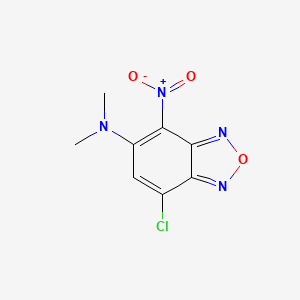
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2681476.png)
![3-methyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681482.png)

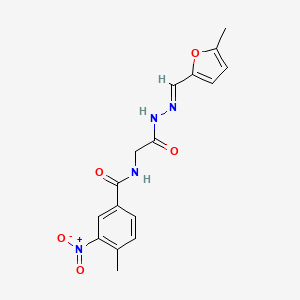
![1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine](/img/structure/B2681485.png)
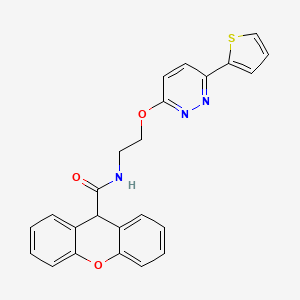
![4-[6-[(2-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2681487.png)
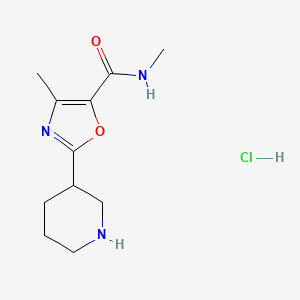
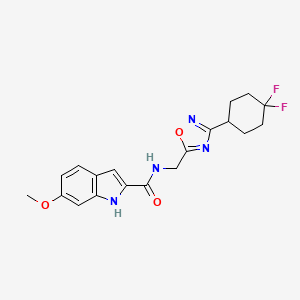
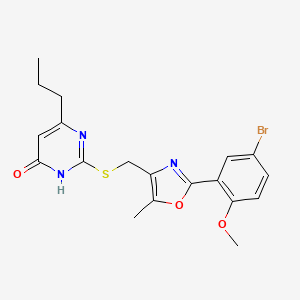
![1,3-bis(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681494.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide](/img/structure/B2681496.png)